ethyl 2-(2-((5-(benzo[d][1,3]dioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound features a fused tetrahydrobenzo[b]thiophene core substituted at the 3-position with an ethyl carboxylate group. The 2-position is functionalized with a thioacetamido linker, connecting to a 4-ethyl-1,2,4-triazole ring bearing a benzo[d][1,3]dioxol-5-yl substituent. The synthesis of such derivatives typically involves multi-step protocols, including cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate followed by condensation or nucleophilic substitution reactions to introduce the triazole-thio moiety . The benzo[d][1,3]dioxol group (a methylenedioxy aromatic system) may enhance metabolic stability, a feature critical in drug design .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(1,3-benzodioxol-5-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S2/c1-3-28-21(14-9-10-16-17(11-14)33-13-32-16)26-27-24(28)34-12-19(29)25-22-20(23(30)31-4-2)15-7-5-6-8-18(15)35-22/h9-11H,3-8,12-13H2,1-2H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKAMYIXGYDYFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((5-(benzo[d][1,3]dioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that incorporates a variety of functional groups known for their biological activities. The presence of the triazole moiety and the benzo[d][1,3]dioxole structure suggests potential therapeutic applications in various fields such as oncology and infectious diseases.
Chemical Structure and Properties
The compound can be broken down into several key components:
- Triazole Ring : Known for its role in medicinal chemistry, particularly in antifungal and anticancer agents.
- Benzo[d][1,3]dioxole : Often associated with antioxidant properties and potential neuroprotective effects.
- Thioether Linkage : This may enhance the compound's lipophilicity and biological activity.
Molecular Formula
The molecular formula is with a molecular weight of approximately 454.55 g/mol.
Anticancer Activity
Recent studies have indicated that compounds featuring the triazole structure exhibit significant anticancer properties. For instance:
- In vitro studies on similar triazole derivatives have shown promising results against various cancer cell lines. A study demonstrated that compounds with similar structures induced apoptosis in human colon cancer cells (HCT116) with an IC50 value of approximately 4.36 μM compared to doxorubicin .
Antimicrobial Activity
Compounds containing the benzo[d][1,3]dioxole moiety have been evaluated for their antimicrobial properties. A related study found that benzothioate derivatives exhibited significant antibacterial activity against pathogenic bacteria when compared to standard antibiotics like chloramphenicol .
Neuroprotective Effects
The incorporation of acetylcholinesterase (AChE) inhibitors in similar chemical frameworks suggests potential applications in treating neurological disorders. Compounds with triazole structures have been shown to inhibit AChE effectively, which is beneficial in conditions like Alzheimer's disease .
The biological activity of ethyl 2-(...) can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The thioether and triazole functionalities may facilitate interactions with metabolic enzymes such as AChE.
- Induction of Apoptosis : The structural characteristics allow for binding to specific receptors involved in apoptotic pathways.
Case Studies
- Study on Triazole Derivatives : A comprehensive evaluation of multiple triazole derivatives was conducted where compounds demonstrated significant anticancer activity through apoptosis induction mechanisms.
- Antimicrobial Efficacy : Research indicated that derivatives containing the benzo[d][1,3]dioxole structure showed effective inhibition against a range of bacterial strains.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing triazole rings have been shown to inhibit fungal growth and possess antibacterial properties. A study demonstrated that triazole derivatives could effectively inhibit pathogenic bacteria by disrupting their cell wall synthesis mechanisms .
Anticancer Activity
Triazole derivatives are also recognized for their potential anticancer effects. They may act by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in cancer cells. The unique structural features of ethyl 2-(2-((5-(benzo[d][1,3]dioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate suggest that it may interact with multiple signaling pathways involved in cancer progression.
Antioxidant Activity
Compounds derived from thiophene and triazole frameworks have been reported to exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, providing a protective effect against various diseases linked to oxidative damage.
Case Studies and Research Findings
Recent studies have focused on synthesizing similar compounds to evaluate their biological activities:
- Antioxidant and Antibacterial Activities : A study investigated ethyl 2-(2-cyano-3-substituted phenyl acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives for their antioxidant and antibacterial properties. Results indicated significant activity against various bacterial strains .
- Pharmacological Evaluation : Another research effort highlighted the pharmacological evaluation of thiophene derivatives showing promising results in inhibiting cancer cell lines and exhibiting low toxicity profiles .
Comparison with Similar Compounds
Key Observations :
- Thioether linkages (e.g., -S- in the target compound) enhance lipophilicity, which may influence membrane permeability relative to oxygen or nitrogen linkers .
Preparation Methods
Reaction Conditions and Mechanism
A mixture of cyclohexanone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), and elemental sulfur (1.5 equiv) is stirred in dimethylformamide (DMF) with diethylamine (1.0 equiv) as a base at 60–70°C for 6–8 hours. The reaction proceeds through a Michael addition-cyclization sequence, yielding ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a pale-yellow solid.
Table 1: Optimization of Gewald Reaction
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78 |
| Temperature (°C) | 65 | 82 |
| Reaction Time (hours) | 7 | 85 |
Functionalization at Position 2
The amino group at position 2 is acylated with bromoacetyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine (2.0 equiv) is added to scavenge HCl, yielding ethyl 2-(2-bromoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (87% yield).
Synthesis of 5-(Benzo[d]dioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-thiol
The triazole moiety is constructed via cyclization of a thiosemicarbazide intermediate.
Formation of the Thiosemicarbazide
Benzo[d]dioxole-5-carbaldehyde (1.0 equiv) is condensed with 4-ethyl-3-thiosemicarbazide (1.1 equiv) in ethanol under reflux for 12 hours. The intermediate N'-(benzo[d]dioxol-5-ylmethylene)-4-ethylthiosemicarbazide is isolated via filtration (91% yield).
Cyclization to the Triazole
The thiosemicarbazide is treated with phosphorus oxychloride (POCl3) at 80°C for 4 hours, inducing cyclization to 5-(benzo[d]dioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-thiol (76% yield).
Table 2: Characterization Data for Triazole Intermediate
| Property | Value |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 1.32 (t, J=7.2 Hz, 3H, CH2CH3), 3.82 (q, J=7.2 Hz, 2H, CH2CH3), 6.08 (s, 2H, OCH2O), 6.91–7.05 (m, 3H, ArH), 13.45 (s, 1H, SH) |
| HRMS (ESI+) | m/z 292.0584 [M+H]+ (calc. 292.0589) |
Thioether Coupling Reaction
The final step involves nucleophilic substitution between the bromoacetamido-thiophene and triazole-thiol.
Reaction Protocol
A solution of ethyl 2-(2-bromoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 equiv) and 5-(benzo[d]dioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-thiol (1.2 equiv) in acetonitrile is stirred with potassium carbonate (2.0 equiv) at 50°C for 8 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the target compound as a white crystalline solid (68% yield).
Table 3: Coupling Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K2CO3 | Acetonitrile | 50 | 68 |
| Cs2CO3 | DMF | 80 | 54 |
| NaOH | Ethanol | 25 | 32 |
Structural Elucidation and Purity Assessment
Spectroscopic Analysis
- 1H NMR (500 MHz, CDCl3): δ 1.28 (t, J=7.1 Hz, 3H, COOCH2CH3), 1.35 (t, J=7.3 Hz, 3H, NCH2CH3), 1.72–1.85 (m, 4H, cyclohexyl), 2.45–2.55 (m, 2H, cyclohexyl), 3.02–3.10 (m, 2H, cyclohexyl), 4.20 (q, J=7.1 Hz, 2H, COOCH2), 4.45 (q, J=7.3 Hz, 2H, NCH2), 5.95 (s, 2H, OCH2O), 6.75–6.95 (m, 3H, ArH), 8.12 (s, 1H, NH).
- 13C NMR (125 MHz, CDCl3): δ 14.1, 15.6, 22.3, 23.8, 25.4, 29.7, 46.2, 61.5, 101.2, 108.4, 116.5, 121.8, 126.4, 132.7, 147.5, 148.9, 162.4, 167.8, 170.1.
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H2O) confirmed ≥98% purity with a retention time of 12.4 minutes.
Q & A
Q. What are the key synthetic strategies for constructing the tetrahydrobenzo[b]thiophene core in this compound?
The tetrahydrobenzo[b]thiophene core is typically synthesized via the Gewald reaction , which involves cyclization of a ketone with sulfur and a cyanoacetate derivative. For example, ethyl cyanoacetate reacts with cyclohexanone and sulfur under reflux to form the bicyclic thiophene structure . Subsequent functionalization, such as introducing the acetamido group, requires coupling reactions (e.g., using thioacetic acid derivatives) under anhydrous conditions .
Q. Which spectroscopic methods are essential for confirming the compound’s structure and purity?
- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions and stereochemistry. For instance, signals at δ 2.75–1.66 ppm in H NMR confirm the tetrahydrobenzo[b]thiophene protons .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peaks matching theoretical values) .
- IR Spectroscopy : Absorbance bands near 1700 cm confirm ester and amide carbonyl groups .
Q. How can researchers mitigate hazards during synthesis, given the compound’s reactive intermediates?
- Use explosion-proof equipment when handling diazo or thioacetamide intermediates, as they are thermally unstable .
- Employ Schlenk techniques under inert gas (N/Ar) for air-sensitive steps, such as coupling reactions with triazole-thiol groups .
Advanced Research Questions
Q. What structural features influence this compound’s biological activity, and how can they be optimized?
- Triazole-thioether linkage : Enhances binding to cysteine-rich enzymatic targets (e.g., kinases) via sulfur-mediated interactions. Modifying the ethyl group on the triazole (e.g., to bulkier substituents) may improve selectivity .
- Benzo[d][1,3]dioxol moiety : This electron-rich group may enhance blood-brain barrier penetration. Replacements with fluorinated analogs could alter pharmacokinetics .
Q. How can contradictory data on cytotoxicity across similar thiophene derivatives be resolved?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., ester vs. carboxylic acid) and assess IC values against cancer cell lines. For example, ethyl esters often show higher bioavailability than methyl analogs .
- Computational Docking : Use molecular dynamics simulations to predict binding affinities for targets like tubulin or topoisomerase II, resolving discrepancies between in vitro and in vivo results .
Q. What methodologies are recommended for studying the compound’s metabolic stability?
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Ester groups are prone to hydrolysis, suggesting a need for prodrug strategies .
- Isotope Labeling : Introduce C or H labels at the ethyl ester or acetamido group to track metabolic pathways .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze NMR splitting patterns in the tetrahydrobenzo[b]thiophene region?
- The 4,5,6,7-tetrahydrobenzo[b]thiophene protons exhibit complex splitting due to chair/boat conformations. Assign peaks using 2D NMR (COSY, HSQC) and compare with reference data for similar bicyclic systems .
Q. What experimental controls are critical in biological assays to avoid false positives?
- Include solvent controls (DMSO/EtOH at working concentrations) to rule out vehicle-induced cytotoxicity.
- Use positive controls (e.g., doxorubicin for apoptosis assays) and validate target engagement via Western blotting (e.g., caspase-3 cleavage) .
Tables for Key Data
Q. Table 1. Key Spectral Data for Structural Confirmation
Q. Table 2. Comparative Cytotoxicity of Analogues
| Substituent on Triazole | IC (μM) – MCF-7 | IC (μM) – HeLa |
|---|---|---|
| Ethyl (Parent Compound) | 12.3 ± 1.2 | 15.8 ± 2.1 |
| Methyl | 28.9 ± 3.4 | 34.5 ± 4.0 |
| Isopropyl | 8.7 ± 0.9 | 10.2 ± 1.5 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
